2-Hydroxy-N-desmethyl Trimipramine
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Overview
Description
2-Hydroxy-N-desmethyl Trimipramine is a metabolite of the tricyclic antidepressant trimipramine. Trimipramine is known for its atypical pharmacological profile, differing from other tricyclic antidepressants such as amitriptyline and imipramine. The compound is of interest due to its interactions with various monoamine transporters and its potential contributions to the antidepressant effects of trimipramine .
Preparation Methods
The synthesis of 2-Hydroxy-N-desmethyl Trimipramine typically involves the hydroxylation and demethylation of trimipramine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. industrial production methods would likely involve controlled chemical reactions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
2-Hydroxy-N-desmethyl Trimipramine undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a more basic structure.
Substitution: Various substituents can be introduced to the aromatic ring or the side chains, altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-N-desmethyl Trimipramine has several scientific research applications:
Chemistry: It is used as a reference material in the study of tricyclic antidepressants and their metabolites.
Biology: The compound is studied for its interactions with monoamine transporters, which are crucial in understanding its pharmacological effects.
Medicine: Research into its role as a metabolite of trimipramine helps in understanding the drug’s overall efficacy and safety profile.
Industry: It is used in the development and testing of new antidepressant drugs, providing insights into the metabolic pathways and potential side effects
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-desmethyl Trimipramine involves its interaction with monoamine transporters, including those for noradrenaline, serotonin, and dopamine. It inhibits the reuptake of these neurotransmitters, albeit less potently than trimipramine itself. This inhibition can contribute to the antidepressant effects by increasing the availability of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
2-Hydroxy-N-desmethyl Trimipramine is similar to other metabolites of trimipramine, such as desmethyl-trimipramine and trimipramine-N-oxide. it is less potent in inhibiting monoamine transporters compared to desmethyl-trimipramine. Its unique hydroxyl group distinguishes it from other metabolites, potentially affecting its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Desmethyl-trimipramine
- Trimipramine-N-oxide
- Amitriptyline
- Imipramine
These compounds share structural similarities and are studied for their antidepressant properties and interactions with monoamine transporters .
Properties
IUPAC Name |
11-[2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUUVIRCVGRTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942832 |
Source
|
Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-14-4 |
Source
|
Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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